molecular formula C11H15N3O2 B1362677 1-Methyl-4-(2-nitrophenyl)piperazine CAS No. 62208-63-3

1-Methyl-4-(2-nitrophenyl)piperazine

Cat. No. B1362677
CAS RN: 62208-63-3
M. Wt: 221.26 g/mol
InChI Key: SSRLRVMFEGGGMQ-UHFFFAOYSA-N
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Patent
US06602874B2

Procedure details

In a round bottom flask fitted with a condensor and addition funnel, N-methylpiperazine (10.0 grams, 0.1 mol) was stirred while 2-fluoronitrobenzene (14.1 grams, 0.1 mol) was added dropwise under nitrogen. Caution—a vigorous exotherm occurred when approximately 20% of the 2-fluoronitrobenzene had been added. Following completion of the addition (˜30 min.) the reaction was stirred another 60 min. at room temperature, diluted with methylene chloride (100 mL) and washed with saturated aqueous Na2CO3 and saturated aqueous sodium chloride. After drying with MgSO4, the solvent was removed in vacuo to give 2-(4-methylpiperazin-1-yl)-1-nitrobenzene as an orange oil, 20.4 grams. Mass spectrum: 221 (M+), 174 (M-HNO2) 1H-NMR (CDCl3, 300 MHz) δ 7.8-7.0 (4H, m), 3.05 (4H, m), 2.55 (4H, t), 2.3 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16]>C(Cl)Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred another 60 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under nitrogen
ADDITION
Type
ADDITION
Details
had been added
ADDITION
Type
ADDITION
Details
completion of the addition (˜30 min.) the reaction
Duration
30 min
WASH
Type
WASH
Details
washed with saturated aqueous Na2CO3 and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.